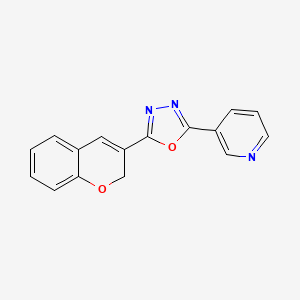
2-(2H-chromen-3-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2H-chromen-3-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole is a heterocyclic compound that features a chromene ring fused with an oxadiazole ring and a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-chromen-3-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-(2H-chromen-3-yl)-1,2,4-oxadiazole with pyridine-3-carboxylic acid hydrazide under reflux conditions in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is usually carried out in a solvent like ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
化学反应分析
Types of Reactions
2-(2H-chromen-3-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted derivatives with nucleophiles replacing specific groups.
科学研究应用
2-(2H-chromen-3-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.
Material Science: It is explored for its use in organic light-emitting diodes (OLEDs) and other electronic materials.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
作用机制
The mechanism of action of 2-(2H-chromen-3-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
2-(2H-chromen-3-yl)-1,3,4-oxadiazole: Lacks the pyridine ring, which may affect its chemical properties and applications.
5-(pyridin-3-yl)-1,3,4-oxadiazole: Lacks the chromene ring, which may influence its biological activity and material properties.
Uniqueness
2-(2H-chromen-3-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole is unique due to the presence of both chromene and pyridine rings, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to similar compounds.
生物活性
2-(2H-chromen-3-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole is a heterocyclic compound that combines chromene and pyridine rings with an oxadiazole moiety. This unique structure imparts significant biological activity, making it a subject of interest in medicinal chemistry. The compound has been explored for various pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.
Chemical Structure and Properties
The molecular formula of this compound is C16H11N3O2 with a molecular weight of approximately 281.28 g/mol. Its structure can be represented as follows:
Biological Activity Overview
Recent studies have highlighted the biological activities associated with this compound:
-
Anticancer Activity :
- The compound has shown promising results against various cancer cell lines. For instance, it exhibited cytotoxic effects on human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cells. In vitro assays indicated that it acts as an inducer of apoptosis in these cell lines, with IC50 values suggesting potent activity comparable to established chemotherapeutics like doxorubicin .
- A study indicated that derivatives of 1,2,4-oxadiazoles demonstrated higher cytotoxicity than doxorubicin against several cancer cell lines, reinforcing the potential of oxadiazole-containing compounds in cancer therapy .
- Antimicrobial Activity :
-
Anti-inflammatory Properties :
- Preliminary studies suggest that the compound may exhibit anti-inflammatory effects, although detailed mechanisms and specific targets remain to be elucidated.
Case Studies and Research Findings
A selection of relevant studies illustrates the biological activity of this compound:
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the oxadiazole ring plays a crucial role in interacting with biological targets such as enzymes or receptors involved in cell proliferation and apoptosis.
属性
IUPAC Name |
2-(2H-chromen-3-yl)-5-pyridin-3-yl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O2/c1-2-6-14-11(4-1)8-13(10-20-14)16-19-18-15(21-16)12-5-3-7-17-9-12/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USVGWFUWOYTDAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC=CC=C2O1)C3=NN=C(O3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














